Stereochemical Identity: Single trans-Enantiomer vs. Racemic trans-Mixture in Building-Block Applications
CAS 218431-69-7 is supplied as a single stereoisomer in trans relative configuration (rel-(3R,4R)), which is alternatively described by the absolute configuration (3S,4S) . In contrast, the ECHA-notified racemic trans-mixture (CAS 895239-61-9) is formally described as rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid and enters the European C&L Inventory as a distinct substance [1]. The single enantiomer nature of CAS 218431-69-7 eliminates the variable diastereomeric ratios that plague racemic lots, which in syntheses of diastereomerically pure downstream products can depress isolated yields and complicate chiral HPLC purification [2]. Published process patents for related 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid intermediates explicitly require enantiopure starting materials to achieve the desired (3S,4S) or (3R,4R) configuration in the final pharmaceutically active compounds, underscoring the criticality of stereochemical fidelity at the building-block stage [3].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single enantiomer: trans-rel-(3R,4R), also described as (3S,4S) absolute configuration; supplied as neat stereoisomer |
| Comparator Or Baseline | Racemic trans-mixture: rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, CAS 895239-61-9; notified to ECHA as distinct racemic substance |
| Quantified Difference | Qualitative binary difference (single enantiomer vs. racemate); no quantitative purity assay comparing both substances against a common standard was identified in the public domain. |
| Conditions | Commercial product specifications: Target compound ≥95% purity (CymitQuimica Ref. 3D-TIA43169); racemic mixture offered as ≥95% purity (CymitQuimica Ref. 3D-VKB23961), but enantiomeric excess and e.r. values are not publicly reported for either substance. |
Why This Matters
For asymmetric synthesis programs, the single-enantiomer starting material is essential to avoid introducing an unwanted diastereomer that can derail biological activity correlations and increase purification costs.
- [1] ECHA C&L Inventory. rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, EC/List no. 827-556-4, CAS 895239-61-9. European Chemicals Agency database. URL: https://chesar.echa.europa.eu (accessed 2026-05-03). View Source
- [2] MEDLINE Abstract (via Medscape). Epimerization/saponification process achieving >99.9% chemical and optical purity for trans-pyrrolidine carboxylic acid. URL: https://www.medscape.com (accessed 2026-05-03). View Source
- [3] Patent US8344161 (SumoBrain). Process for the preparation of pyrollidine-3-carboxylic acids, explicitly requiring enantiopure (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid intermediates. Published 2013-01-01. URL: https://www.sumobrain.com (accessed 2026-05-03). View Source
